2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide
Description
2-(1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with dual ketone groups at positions 5 and 6. Key substituents include an ethyl group at position 1, a 4-fluorobenzyl moiety at position 6, and a methyl group at position 7. The acetamide side chain at position 4 is linked to a phenethyl group, distinguishing it from structurally related analogs . Its structural complexity and substituent diversity make it a focal point for comparative analysis with similar derivatives.
Propriétés
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-3-31-23-22(17(2)28-31)29(16-21(32)27-14-13-18-7-5-4-6-8-18)25(34)30(24(23)33)15-19-9-11-20(26)12-10-19/h4-12H,3,13-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQXYMTAFAKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide is a synthetic organic molecule belonging to the class of pyrazolo[4,3-d]pyrimidines. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Structural Characteristics
This compound features a complex structure with several functional groups that contribute to its potential biological effects:
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- Key Functional Groups :
- Acetamide moiety
- Pyrazolo-pyrimidine core
- Ethyl and fluorobenzyl substituents
Anticancer Properties
Research indicates that pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can effectively inhibit Polo-like kinase 1 (Plk1), a target in various cancers. Inhibition of Plk1 leads to disrupted cell cycle progression and apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Inhibitors in this class have demonstrated varying degrees of COX-II inhibitory activity, which is crucial for managing inflammation-related conditions . For example, derivatives with similar structures have shown IC50 values indicating effective inhibition of COX-II .
Antimicrobial Activity
The biological significance of pyrazolo[4,3-d]pyrimidines also extends to their antimicrobial properties. Some studies have reported that these compounds exhibit activity against various bacterial strains and may serve as leads for developing new antibiotics .
In Vitro Studies
In vitro studies have focused on the compound's efficacy against specific cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the substituent groups could enhance or diminish biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorobenzyl | Increased potency against Plk1 |
| Ethyl group | Enhanced solubility and bioavailability |
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparison
The compound shares a pyrazolo[4,3-d]pyrimidine dione core with several analogs, differing primarily in the acetamide substituents and peripheral groups. Below is a comparative analysis of key derivatives:
*Assumed based on structural similarity to ; †Estimated from analogs.
Key Observations :
- The 4-fluorobenzyl group is conserved across all analogs, suggesting its critical role in binding interactions .
- Thioether vs. Oxo Groups : and feature a sulfur atom at position 5, which may alter electronic properties and bioavailability compared to the target compound’s oxygen-based linkage .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Molecular Weight : Derivatives range from 449.5 () to 589.1 (). The target compound (~481.5) lies within the optimal range for oral bioavailability .
- Melting Points : reports a melting point of 175–178°C for a chromen-2-yl analog, suggesting high crystallinity, whereas methoxy-substituted analogs () may exhibit lower melting points due to increased solubility .
- Metabolic Stability : Thioether-containing derivatives () may resist oxidative metabolism compared to oxo analogs, though this requires validation .
Q & A
Q. What methodologies address batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Adopt Process Analytical Technology (PAT) with real-time FTIR or Raman spectroscopy to monitor reaction progress. Use multivariate statistical process control (MSPC) to detect deviations early. For crystallization, apply particle engineering techniques (e.g., anti-solvent addition) to control polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
